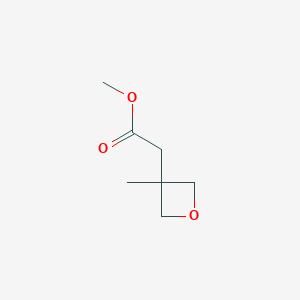
Methyl 2-(3-methyloxetan-3-YL)acetate
Cat. No. B8626414
M. Wt: 144.17 g/mol
InChI Key: GYZCFDYLKZPJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07858630B2
Procedure details


Chlorotrimethylsilane (74 μl, 0.58 mmol) was solved in 1.5 ml THF. Copper(I) iodide (7 mg, 0.04 mmol) and oxetan-3-ylidene-acetic acid methyl ester (50 mg, 0.39 mmol) in 0.5 ml THF were added at room temperature and the mixture was stirred for 15 minutes at room temperature. The reaction mixture was cooled to −15° C. and 3N methylmagnesiumchloride-solution (0.52 ml, 1.56 mmol) was added drop wise. The reaction mixture was stirred for 1 hour at room temperature, quenched then with saturated NH4Cl-solution and extracted with dichloromethane. The organic extracts were washed with brine, dried with sodium sulfate, filtered and evaporated to give 65 mg (92%) light yellow oil. The crude product was used for the next step without further purification.





Name
Copper(I) iodide
Quantity
7 mg
Type
catalyst
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
Cl[Si](C)(C)C.[CH3:6][O:7][C:8](=[O:14])[CH:9]=[C:10]1[CH2:13][O:12][CH2:11]1.[CH3:15][Mg]Cl>C1COCC1.[Cu]I>[CH3:6][O:7][C:8](=[O:14])[CH2:9][C:10]1([CH3:15])[CH2:13][O:12][CH2:11]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
74 μL
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.52 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Cl
|
Step Three
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
50 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(C=C1COC1)=O
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
Copper(I) iodide
|
|
Quantity
|
7 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 15 minutes at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to −15° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 1 hour at room temperature
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
with saturated NH4Cl-solution and extracted with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic extracts were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 65 mg (92%) light yellow oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was used for the next step without further purification
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(CC1(COC1)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
